molecular formula C24H26N4O3 B7752790 pentyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

pentyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Cat. No.: B7752790
M. Wt: 418.5 g/mol
InChI Key: QJLZTUFEESJTLB-UHFFFAOYSA-N
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Description

Pentyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzimidazole core, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the benzimidazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester and the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives or oxidized benzimidazole rings.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted benzoate esters or amino derivatives.

Scientific Research Applications

Pentyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The benzimidazole core is known to interact with nucleotide-binding sites, while the pyrrole ring can engage in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the pyrrole ring and benzoate ester.

    Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

Pentyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is unique due to the combination of the benzimidazole core, pyrrole ring, and benzoate ester, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

pentyl 4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-3-4-5-12-31-24(30)16-7-9-17(10-8-16)28-14-20(29)21(22(28)25)23-26-18-11-6-15(2)13-19(18)27-23/h6-11,13H,3-5,12,14,25H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLZTUFEESJTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=C(N3)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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